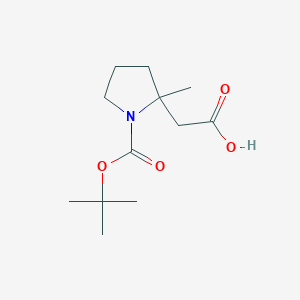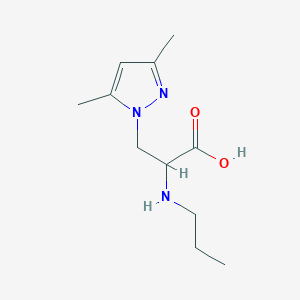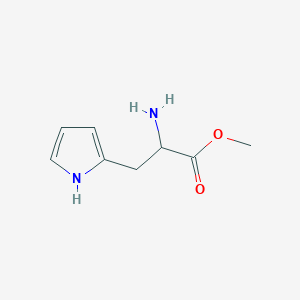
3-Amino-2,4,6-trichlorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,4,6-trichlorobenzaldehyde is a chemical compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde, where three chlorine atoms and one amino group are substituted at the 2, 4, and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-trichlorobenzaldehyde typically involves the chlorination of benzaldehyde followed by the introduction of an amino group. One common method is the reaction of 2,4,6-trichlorobenzaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the selective substitution of the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Amino-2,4,6-trichlorobenzoic acid.
Reduction: 3-Amino-2,4,6-trichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
3-Amino-2,4,6-trichlorobenzoic acid: An oxidized form with different chemical properties.
3-Amino-2,4,6-trichlorobenzyl alcohol: A reduced form with distinct reactivity.
Uniqueness
3-Amino-2,4,6-trichlorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, along with the three chlorine atoms
Eigenschaften
Molekularformel |
C7H4Cl3NO |
|---|---|
Molekulargewicht |
224.5 g/mol |
IUPAC-Name |
3-amino-2,4,6-trichlorobenzaldehyde |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H,11H2 |
InChI-Schlüssel |
IOUOJAQHWQONOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)





![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)


